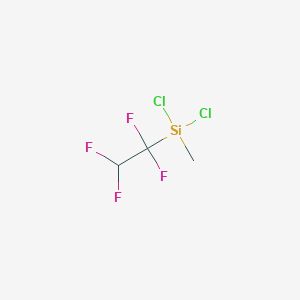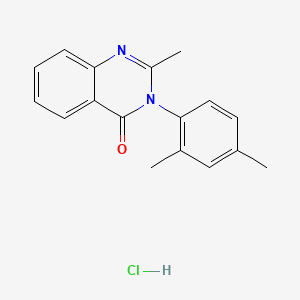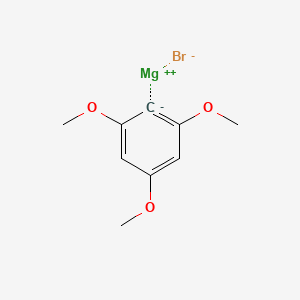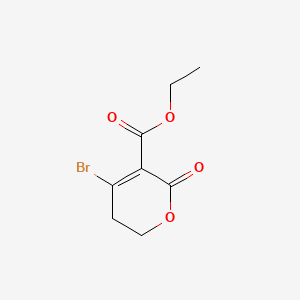![molecular formula C5F11SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2<br>C13H14F11NO4S B13421019 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester CAS No. 67906-73-4](/img/structure/B13421019.png)
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of methacrylate esters, which are widely used in various industrial and scientific applications due to their reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts are used to facilitate esterification and hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of this compound results in high-performance polymers with applications in coatings and adhesives.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in creating biocompatible materials for medical implants.
作用機序
The mechanism by which 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester exerts its effects involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved include interactions with various catalysts and initiators that facilitate the polymerization process.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: Another methacrylate ester with different substituents, leading to variations in reactivity and applications.
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester: A similar compound with a longer fluorinated chain, resulting in different physical and chemical properties.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester lies in its specific fluorinated sulfonyl group, which imparts exceptional chemical resistance and stability, making it suitable for high-performance applications in harsh environments.
特性
CAS番号 |
67906-73-4 |
|---|---|
分子式 |
C5F11SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2 C13H14F11NO4S |
分子量 |
489.30 g/mol |
IUPAC名 |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14F11NO4S/c1-4-25(5-6-29-8(26)7(2)3)30(27,28)13(23,24)11(18,19)9(14,15)10(16,17)12(20,21)22/h2,4-6H2,1,3H3 |
InChIキー |
WGAZHHCZKIWWFF-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


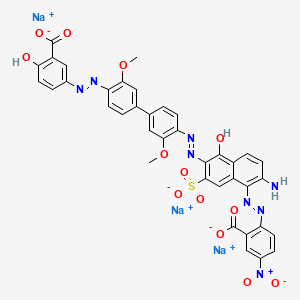

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
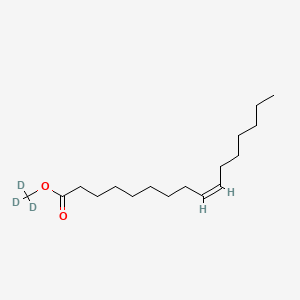
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

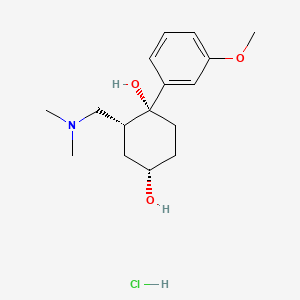

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
